BChE-IN-20 vs. Reference Inhibitor Rivastigmine: 40-Fold Superior Human BChE Potency
BChE-IN-20 (compound 7c) demonstrates an IC50 of 2.3 nM against human BChE (hBChE) . In comparison, the clinically approved cholinesterase inhibitor rivastigmine (a pseudo-irreversible dual AChE/BChE inhibitor) exhibits a reported hBChE IC50 of 91 nM under comparable in vitro enzymatic assay conditions [1]. This represents an approximately 40-fold higher potency for BChE-IN-20 against the hBChE target.
| Evidence Dimension | Human BChE (hBChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.3 nM |
| Comparator Or Baseline | Rivastigmine: IC50 = 91 nM |
| Quantified Difference | Approximately 40-fold (91 nM / 2.3 nM ≈ 39.6) |
| Conditions | In vitro enzymatic assay (hBChE) |
Why This Matters
The 40-fold potency advantage supports lower working concentrations in cellular and ex vivo assays, potentially reducing off-target effects associated with high micromolar compound exposure.
- [1] Altaf M, et al. Discovery of novel hybrid tryptamine-rivastigmine molecules as potent AChE and BChE inhibitors exhibiting multifunctional properties for the management of Alzheimer's disease. Eur J Med Chem. 2025; 281:117066. View Source
